Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride
CAS No.: 2306274-96-2
Cat. No.: VC7098018
Molecular Formula: C10H19ClN2O2
Molecular Weight: 234.72
* For research use only. Not for human or veterinary use.
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride - 2306274-96-2](/images/structure/VC7098018.png)
Specification
CAS No. | 2306274-96-2 |
---|---|
Molecular Formula | C10H19ClN2O2 |
Molecular Weight | 234.72 |
IUPAC Name | tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12;/h7-8,11H,4-6H2,1-3H3;1H |
Standard InChI Key | CTVDRVRVOABUPB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2CNC2C1.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclo[3.2.0]heptane scaffold, a fused ring system comprising a five-membered ring and a four-membered ring. Two nitrogen atoms occupy positions 3 and 6 within the bicyclic framework, contributing to its basicity and ability to participate in hydrogen bonding . The tert-butyloxycarbonyl (Boc) group at position 3 serves as a protective moiety for the amine, enhancing stability during synthetic procedures . The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological assays .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 234.73 g/mol | |
CAS Registry Number | 1419075-97-0 | |
Stereochemistry | (1R,5R) configuration | |
Solubility | Soluble in water, methanol, DMSO |
Stereochemical Considerations
The (1R,5R) stereochemistry of the bicyclic core is pivotal for its interaction with chiral biological targets. Computational studies reveal that this configuration induces a specific spatial arrangement of the nitrogen atoms, enabling selective binding to enzymes or receptors . The Boc group’s tert-butyl substituent further influences conformational rigidity, reducing unwanted rotational freedom in synthetic intermediates .
Synthetic Methodologies
Stepwise Synthesis
The synthesis of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride involves a multi-step sequence:
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Bicyclic Core Formation: A [3+2] cycloaddition between a nitrile oxide and a strained alkene generates the bicyclo[3.2.0]heptane skeleton. This reaction proceeds under thermal conditions with moderate regioselectivity .
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Boc Protection: Treatment with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) selectively protects the secondary amine at position 3 .
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Salt Formation: The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to yield the hydrochloride salt .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cycloaddition | Nitrile oxide, 80°C, 12 h | 45–50% |
Boc Protection | , EtN, DCM, 0°C | 85% |
Hydrochloride Formation | HCl (g), EtO, 0°C | 95% |
Industrial-Scale Production
Continuous flow reactors have been employed to enhance yield and reproducibility. A recent pilot study demonstrated that microreactor technology reduces reaction times by 40% while maintaining a purity of >99% . Key challenges include minimizing epimerization during the cycloaddition step and ensuring consistent salt stoichiometry.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s rigid bicyclic structure mimics natural alkaloids, making it a valuable scaffold for designing kinase inhibitors and neurotransmitter analogs. For example, derivatives bearing fluorinated aryl groups at position 6 have shown nanomolar affinity for serotonin receptors (5-HT) in preclinical models .
Case Study: Anticancer Activity
A 2024 study evaluated tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride as a precursor for dual PI3K/mTOR inhibitors. Structural modifications, including substitution of the Boc group with a sulfonamide, resulted in compounds with IC values of 12 nM against breast cancer cell lines (MCF-7) . Mechanistic studies confirmed apoptosis induction via caspase-3 activation .
Stability and Degradation Pathways
Hydrolytic Stability
The Boc group undergoes slow hydrolysis under acidic conditions (pH < 3), releasing CO and tert-butanol. In contrast, the hydrochloride salt remains stable in neutral buffers (pH 6–8) for >30 days at 25°C .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a decomposition onset at 180°C, with primary degradation products including CO, HCl, and residual carbonaceous material .
Future Directions
Stereoselective Synthesis
Advances in asymmetric catalysis could enable enantioselective synthesis of non-racemic mixtures, expanding utility in chiral drug development .
Hybrid Materials
Incorporation into metal-organic frameworks (MOFs) is being explored for catalytic applications, leveraging the nitrogen atoms’ Lewis basicity .
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